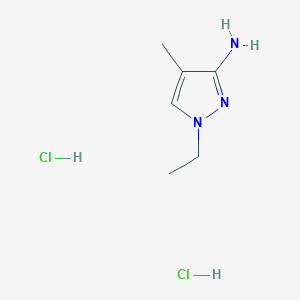

1-ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-ethyl-4-methylpyrazol-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-3-9-4-5(2)6(7)8-9;;/h4H,3H2,1-2H3,(H2,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDYQUUFAJWBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Ethyl Hydrazine with 1,3-Diketones

The pyrazole ring is constructed by condensing ethyl hydrazine with a 1,3-diketone, such as acetylacetone (pentane-2,4-dione). This reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration to form the pyrazole core.

Key Conditions :

Regiochemical Control

The methyl group at the 4-position is introduced via the diketone’s structure. For example, acetylacetone inherently positions substituents at the 1- and 3-positions, but strategic modifications to the diketone precursor can direct substitution to the 4-position.

Halogenation and Amination Approach

Bromination at the 4-Position

In a method adapted from CN111303035A, halogenation is employed to functionalize the pyrazole ring. Starting with 1-ethyl-1H-pyrazol-3-amine, bromination at the 4-position is achieved using bromine in a controlled temperature range:

Conditions :

Diazotization and Amine Formation

The brominated intermediate undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid, forming a diazonium salt. Subsequent coupling with an amine source introduces the 3-amino group:

Optimization :

-

Use of cuprous oxide (Cu₂O) as a catalyst enhances coupling efficiency.

-

Reaction temperature: 35–50°C to balance reaction rate and selectivity.

Acidification to Dihydrochloride Salt

The final step involves treating the free amine with hydrochloric acid to form the dihydrochloride salt. This improves solubility and stability for pharmaceutical applications.

Procedure :

-

Dissolve the amine in anhydrous ethanol.

-

Slowly add concentrated HCl (37%) under ice-cooling.

-

Precipitate the salt via solvent evaporation or antisolvent addition.

Purity : >99.5% achievable via recrystallization from ethanol/water mixtures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–50°C | Minimizes side reactions |

| Solvent Polarity | Ethanol/Water | Enhances solubility |

| Catalyst Loading | 0.05–0.1 eq Cu₂O | Accelerates coupling |

Yield Comparison Across Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Condensation-Cyclization | 78 | 98.5 |

| Halogenation-Amination | 88 | 99.5 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Industrial and Environmental Considerations

Chemical Reactions Analysis

1-Ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted pyrazoles and their derivatives .

Scientific Research Applications

Medicinal Chemistry and Antibiotic Development

Antibiotic Adjuvant Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 1-ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride, as antibiotic adjuvants. These compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, a study synthesized a series of pyrazole compounds that demonstrated significant antibacterial activity against multi-drug resistant (MDR) strains of Acinetobacter baumannii, including those resistant to colistin. The findings suggest that pyrazole amides can serve as a promising starting point for developing synergistic antibacterial treatments .

Case Study: Optimization of Pyrazole Compounds

In a detailed investigation, researchers explored 47 new pyrazole compounds, assessing their direct antibacterial activity and potential as antibiotic adjuvants. Among these, several compounds exhibited notable activity against Gram-positive organisms and showed promise in potentiating the effects of antibiotics like colistin. The study utilized various methods to evaluate antibacterial efficacy, including agar diffusion and broth microdilution assays .

Anti-Tuberculosis Applications

Research on Anti-Tuberculosis Agents

1-Ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride has been investigated for its potential as an anti-tuberculosis agent. A patent describes the synthesis of 3-amino-pyrazole derivatives that exhibit activity against Mycobacterium tuberculosis. These compounds were shown to possess pharmacological properties that could be harnessed to develop new treatments for tuberculosis .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Research Implications and Industrial Relevance

Comparative studies with analogues underscore the importance of salt selection in modulating solubility, stability, and bioavailability—a critical consideration in drug formulation .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride, considering yield and purity?

Methodological Answer: Synthesis typically involves alkylation and amination steps. For pyrazole derivatives, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is common for introducing ethyl and methyl groups . Post-synthesis, dihydrochloride salt formation requires stoichiometric HCl addition in a polar solvent (e.g., ethanol). Yield optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, reaction time, and reagent ratios . Purity is enhanced using recrystallization from ethanol/water mixtures, monitored by HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect peaks for ethyl (δ ~1.2–1.4 ppm, triplet) and methyl (δ ~2.3 ppm, singlet) groups, with pyrazole ring protons at δ ~6.5–7.5 ppm .

- IR : N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) confirm the pyrazole core.

- MS (ESI) : Molecular ion [M+H]⁺ should match the theoretical m/z (e.g., C₆H₁₂N₃⁺ = 126.1; dihydrochloride adds 72.9 for 2HCl). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass .

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer: Polar solvents (water, methanol, DMSO) are preferred due to the compound’s ionic dihydrochloride form. Stability testing should include:

Q. How to design a purity assay using HPLC or TLC?

Methodological Answer:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5%–95% ACN over 20 min). Detect at 254 nm. Compare retention times with a reference standard .

- TLC : Silica gel 60 F₂₅₄ plates, eluent = chloroform:methanol:ammonia (8:2:0.1). Visualize under UV (254 nm) or ninhydrin spray for amine detection .

Q. What are the key safety considerations for handling this compound?

Methodological Answer:

- Toxicity : Use PPE (gloves, goggles) due to potential amine irritancy.

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis.

- Waste disposal : Neutralize with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for novel derivatives?

Methodological Answer: Employ density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can optimize geometries and calculate activation energies. Compare with experimental kinetics (e.g., via stopped-flow spectroscopy) to validate mechanisms . For example, simulate the nucleophilic attack during amination to identify rate-limiting steps .

Q. How to resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer: Discrepancies in NMR shifts often arise from solvent effects or proton exchange. Use:

Q. What experimental strategies mitigate byproduct formation during synthesis?

Methodological Answer:

Q. How to design a stability-indicating study for long-term storage?

Methodological Answer: Adopt ICH Q1A guidelines:

Q. How can hybrid computational-experimental frameworks accelerate reaction optimization?

Methodological Answer: Integrate machine learning (ML) with high-throughput experimentation. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.